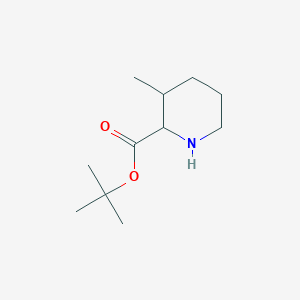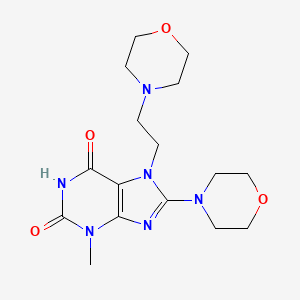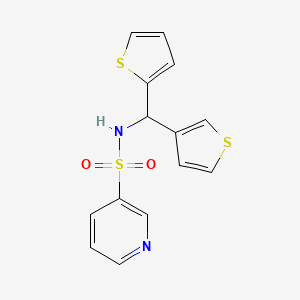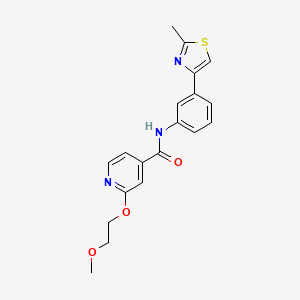
2-(2-methoxyethoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyethoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)isonicotinamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key signaling protein that regulates cell survival, growth, and metabolism. Inhibition of AKT has potential therapeutic applications in cancer, diabetes, and other diseases.
Applications De Recherche Scientifique
Carrier-Mediated Uptake of Novel Small-Molecule Survivin Suppressants
A study on YM155 monobromide, a novel small-molecule survivin suppressant, revealed its potent antitumor activity and carrier-mediated uptake into cancer cells. This compound demonstrates significant potential in targeting survivin for cancer therapy, showcasing the importance of understanding specific carrier mechanisms for drug delivery and efficacy (Minematsu et al., 2009).
Fluorescence Bioimaging Applications
Research on squaraine derivatives highlighted their significant potential for fluorescence bioimaging applications. These compounds exhibit high two-photon absorption (2PA) cross sections, making them excellent candidates for deep tissue imaging and other bioimaging applications, illustrating the versatility of chemically engineered compounds for advanced imaging techniques (Chang et al., 2019).
Novel Synthesis Methods for Functionalized Compounds
The development of new synthetic methods for functionalized compounds, such as the facile access to highly fluorescent nanofibers and microcrystals from 2-phenyl-benzoxazole derivatives, showcases the innovation in creating materials with specific properties for potential applications in nanotechnology and materials science (Ghodbane et al., 2012).
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-21-17(12-26-13)14-4-3-5-16(10-14)22-19(23)15-6-7-20-18(11-15)25-9-8-24-2/h3-7,10-12H,8-9H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTFGQVYVDIWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=NC=C3)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

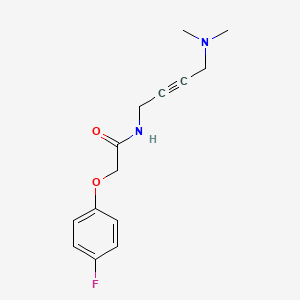
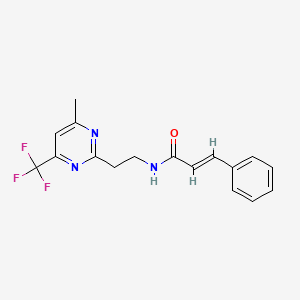
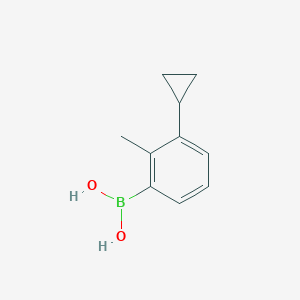
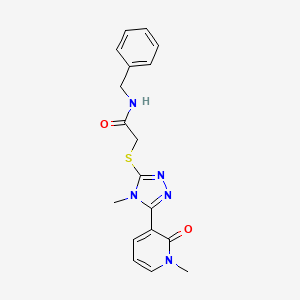
amino}acetamide](/img/structure/B2375812.png)

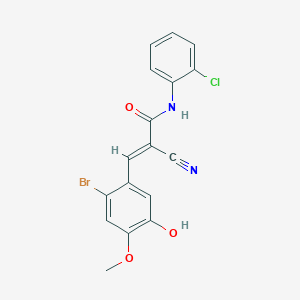
![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)
![N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2375816.png)
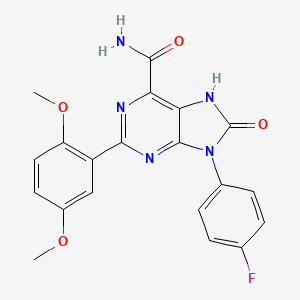
![2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid](/img/structure/B2375818.png)
